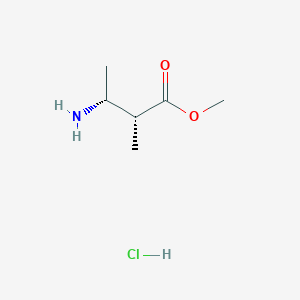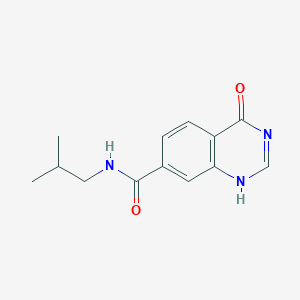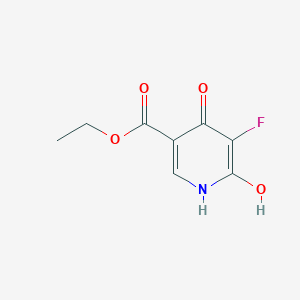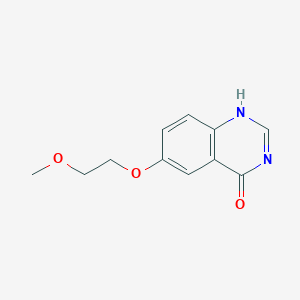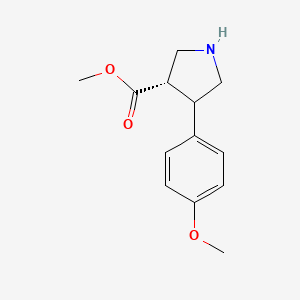
Methyl (3S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound “Methyl (3S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate” is a chemical entity listed in the PubChem database. It is known for its unique structural properties and potential applications in various scientific fields. The compound’s molecular structure and properties make it a subject of interest for researchers in chemistry, biology, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of compound “Methyl (3S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate” involves a series of chemical reactions under specific conditions. The exact synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions. The reaction conditions are optimized to ensure the highest possible yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and automated systems. The process involves continuous monitoring and control of reaction parameters to maintain consistency and quality. Industrial production methods may also include purification steps such as crystallization, distillation, and chromatography to achieve the desired product specifications.
化学反应分析
Types of Reactions: Compound “Methyl (3S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall molecular structure of the compound.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction Reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution Reactions: Often involve nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
科学研究应用
Compound “Methyl (3S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate” has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
Compound “Methyl (3S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate” can be compared with other similar compounds based on its structural and functional properties. Similar compounds may include those with analogous functional groups or similar molecular frameworks. The uniqueness of compound “this compound” lies in its specific combination of properties, which may offer advantages in certain applications over other compounds.
相似化合物的比较
- Compound A (CID 12345678)
- Compound B (CID 23456789)
- Compound C (CID 34567890)
These similar compounds may share certain characteristics with “Methyl (3S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate” but differ in other aspects, making each compound unique in its own right.
属性
IUPAC Name |
methyl (3S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-10-5-3-9(4-6-10)11-7-14-8-12(11)13(15)17-2/h3-6,11-12,14H,7-8H2,1-2H3/t11?,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBHPTZUARKXKZ-PIJUOVFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNCC2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2CNC[C@H]2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-oxo-1H-thieno[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B7988066.png)
![ethyl 4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylate](/img/structure/B7988067.png)
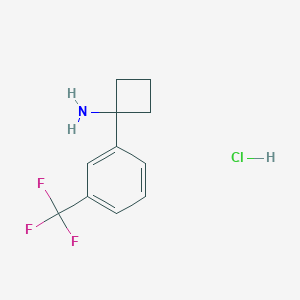
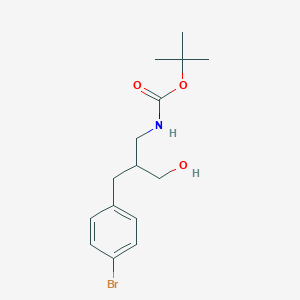
![Methyl 7-bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B7988101.png)
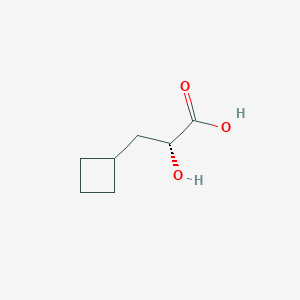
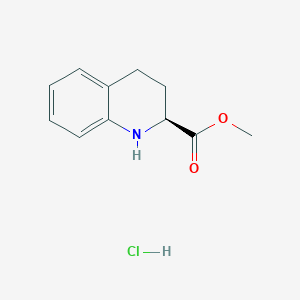
![6-chloro-1,9-dihydropyrimido[4,5-b]indol-4-one](/img/structure/B7988118.png)
![4-chloro-3H-pyrimido[4,5-b]indole](/img/structure/B7988122.png)

